molecular formula C9H12N2O3S B13636487 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid

6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13636487
M. Wt: 228.27 g/mol
InChI Key: JNBPHSIBCNAPFD-UHFFFAOYSA-N
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Description

6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a 1,6-dihydropyrimidine core substituted at the 2-position with a (propylthio)methyl group and at the 5-position with a carboxylic acid moiety. The compound is of interest in medicinal chemistry due to its structural similarity to pyrimidine-based xanthine oxidase inhibitors (XOIs) .

Pyrimidine derivatives are widely studied for their biological activities, particularly as XOIs for treating hyperuricemia and gout. The (propylthio)methyl substituent introduces a sulfur-containing alkyl chain, which may enhance lipophilicity and influence binding interactions in enzymatic targets .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

6-oxo-2-(propylsulfanylmethyl)-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O3S/c1-2-3-15-5-7-10-4-6(9(13)14)8(12)11-7/h4H,2-3,5H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

JNBPHSIBCNAPFD-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=NC=C(C(=O)N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-(hydroxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate with propylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like methanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a matrix metalloproteinase inhibitor, it binds to the active site of the enzyme, preventing the degradation of extracellular matrix components. This inhibition can reduce inflammation and tissue damage in diseases like arthritis .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous pyrimidine-5-carboxylic acid derivatives:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Features References
6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid (Target) (Propylthio)methyl C₉H₁₂N₂O₃S 242.27 Sulfur-containing alkyl chain; moderate lipophilicity
2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid Cyclopropylmethyl C₉H₁₀N₂O₃ 194.19 Rigid cyclopropane ring; reduced steric hindrance
6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid Thiazol-4-yl C₈H₅N₃O₃S 223.21 Heteroaromatic substituent; potential π-π interactions
6-Oxo-2-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid Trifluoromethyl C₆H₃F₃N₂O₃ 224.09 Strong electron-withdrawing group; enhanced metabolic stability
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid Methyl C₆H₆N₂O₃ 154.12 Minimal steric bulk; baseline for substituent effect studies
Key Observations:
  • Electronic Effects : The trifluoromethyl group (CF₃) in the analog from introduces strong electron-withdrawing effects, which may alter electronic distribution and binding affinity .
  • Steric Considerations : The thiazole ring in provides a planar, aromatic substituent, enabling π-π stacking interactions absent in alkyl-substituted analogs .
Xanthine Oxidase Inhibition (XOI):

Pyrimidine-5-carboxylic acid derivatives are prominent XOIs. For example:

  • Mao et al. (2019): Derivatives with 4-alkoxy-3-cyanophenyl groups exhibited IC₅₀ values < 1 μM, highlighting the importance of bulky, electron-deficient substituents for potency .
  • Zhang et al. (2019) : Tetrazolylphenyl-substituted analogs showed enhanced activity (IC₅₀ ~0.5 μM) due to hydrogen bonding with the enzyme’s active site .

While specific data for the target compound is unavailable, its (propylthio)methyl group may mimic hydrophobic interactions observed in these studies. The sulfur atom could also participate in hydrogen bonding or coordinate with metal ions in the enzyme .

Biological Activity

6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications as supported by various studies.

  • Molecular Formula : C₉H₁₁N₂O₃S
  • Molecular Weight : 215.26 g/mol
  • CAS Number : 18529-69-6

Synthesis

The synthesis of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with propylthio methyl groups. The detailed synthetic routes may include the use of various reagents and conditions that optimize yield and purity.

Antitumor Activity

Several studies have reported the antitumor properties of compounds similar to 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid. For instance, derivatives of dihydropyrimidines have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AMCF-712.2Apoptosis induction
Compound BA549 (lung cancer)15.0Cell cycle arrest

Antimicrobial Activity

Research indicates that compounds containing the dihydropyrimidine structure exhibit antimicrobial properties. This includes activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in various metabolic processes. For example, it may act as an inhibitor of human leukocyte elastase, which is implicated in inflammatory diseases. The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate access.

Study 1: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid on MCF-7 cells. Results showed that at a concentration of 12 µM, the compound induced significant apoptosis as evidenced by flow cytometry analysis.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both bacterial strains, suggesting a broad-spectrum antimicrobial potential.

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